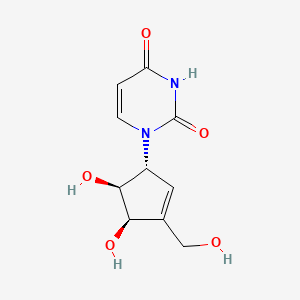

Cyclopentenyl uracil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El uracilo ciclopentenil es un inhibidor no citotóxico de la uridina quinasa, que bloquea eficazmente el rescate de la uridina circulante por los tejidos del huésped y del tumor en el ratón intacto . Este compuesto ha mostrado un potencial significativo en la investigación antiviral y del cáncer debido a su capacidad para modular el metabolismo de las pirimidinas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El uracilo ciclopentenil se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de uracilo con derivados de ciclopenteno en condiciones específicas . La síntesis típicamente involucra múltiples pasos, incluyendo la protección y desprotección de grupos funcionales, así como procesos de purificación para lograr una alta pureza .

Métodos de producción industrial

La producción industrial de uracilo ciclopentenil implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de técnicas avanzadas como reactores de flujo continuo y sistemas de purificación automatizados para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El uracilo ciclopentenil se somete a varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio

Reducción: Borohidruro de sodio, hidruro de aluminio y litio

Sustitución: Nucleófilos, electrófilos

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Inhibition of Uridine Salvage Pathway

Cyclopentenyl uracil functions primarily as a non-cytotoxic inhibitor of uridine kinase, effectively blocking the salvage of circulating uridine in vivo. Research indicates that high doses (1 g/kg) are required to achieve significant inhibition, with sustained effects possible through multiple doses administered every eight hours. This property allows for the evaluation of concurrent inhibition of both de novo and salvage pathways to pyrimidine nucleotides, presenting a novel approach to chemotherapy .

Case Study: Weight Gain and Toxicity Assessment

In a study involving mice, administration of this compound at 1 g/kg every eight hours for five days resulted in weight gain without observable toxicity. However, combining this compound with N-(phosphonacetyl)-L-aspartic acid proved lethal, highlighting the importance of circulating uridine in modulating toxicity levels .

Antiviral Activity

Recent studies have identified this compound as a potent enhancer of antiviral efficacy, particularly against RNA viruses such as dengue virus. The compound's mechanism involves the depletion of intracellular nucleotide pools, which is critical for viral replication.

Combination Therapy with GSK983

A notable application involved combining this compound with GSK983, a de novo pyrimidine synthesis inhibitor. This combination significantly suppressed dengue virus replication even in the presence of physiological concentrations of uridine. The synergistic effect was attributed to this compound's ability to lower UTP and CTP levels in cells, thereby enhancing the antiviral activity of GSK983 .

Potential in Cancer Treatment

This compound's role as an inhibitor of pyrimidine salvage pathways opens avenues for its use in cancer therapy. By disrupting nucleotide synthesis pathways critical for tumor growth, it presents a strategic target for combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.

Research Findings

Studies have demonstrated that this compound can effectively inhibit tumor growth by limiting the availability of nucleotides necessary for DNA and RNA synthesis. This has led to investigations into its use alongside traditional chemotherapeutics to improve treatment outcomes .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves inhibition of human uridine-cytidine kinase 2 (UCK2). By acting on this enzyme, this compound diminishes the synthesis rate of UMP, thereby affecting the overall nucleotide pool within cells. This enzymatic inhibition is crucial for understanding its therapeutic potential .

Data Summary

| Application | Mechanism | Key Findings |

|---|---|---|

| Inhibition of Uridine Salvage | Blocks uridine kinase | Sustained inhibition with multiple doses; non-toxic |

| Antiviral Activity | Depletes intracellular nucleotides | Enhances efficacy when combined with GSK983 |

| Cancer Treatment | Disrupts nucleotide synthesis | Potential to improve outcomes when used with other agents |

| Mechanistic Insights | Inhibits UCK2 | Reduces UMP synthesis; alters nucleotide pool dynamics |

Mecanismo De Acción

El uracilo ciclopentenil ejerce sus efectos inhibiendo la uridina quinasa, una enzima involucrada en la vía de rescate del metabolismo de las pirimidinas . Al bloquear esta enzima, el uracilo ciclopentenil reduce eficazmente la disponibilidad de uridina para la síntesis de ácidos nucleicos, impactando así la proliferación celular y la replicación viral . Este mecanismo lo convierte en una herramienta valiosa para estudiar las vías metabólicas y desarrollar estrategias terapéuticas .

Comparación Con Compuestos Similares

Compuestos similares

Ciclopenteniluridina: Otro inhibidor de la uridina quinasa con propiedades y aplicaciones similares.

5-Fluoro-1-propargil-uracilo: Un compuesto con efectos inhibitorios similares sobre el metabolismo de las pirimidinas.

CGS 9895: Otro derivado de uracilo con actividades biológicas comparables.

Singularidad

El uracilo ciclopentenil es único debido a su naturaleza no citotóxica y sus potentes efectos inhibitorios sobre la uridina quinasa . Esta combinación de propiedades lo hace particularmente valioso para aplicaciones de investigación y terapéuticas, ya que puede modular el metabolismo de las pirimidinas sin causar citotoxicidad significativa .

Actividad Biológica

Cyclopentenyl uracil (CPU) is a notable compound within the field of medicinal chemistry, particularly recognized for its role as an inhibitor of uridine salvage pathways. This article delves into the biological activities of CPU, highlighting its mechanisms, efficacy against various diseases, and relevant research findings.

Overview of this compound

This compound is a carbocyclic analog of uridine that has garnered attention for its potential therapeutic applications, especially in antiviral and anticancer strategies. Its ability to inhibit uridine kinase makes it a valuable tool in modulating nucleotide metabolism in cells.

CPU primarily functions by blocking the salvage of circulating uridine in host and tumor tissues. This inhibition leads to a depletion of intracellular pyrimidine nucleotide pools, which are crucial for nucleic acid synthesis. The compound's mechanism can be summarized as follows:

- Inhibition of Uridine Kinase : CPU acts as a non-cytotoxic inhibitor of uridine kinase, effectively preventing the phosphorylation of uridine to its monophosphate form.

- Depletion of Nucleotide Pools : By inhibiting the salvage pathway, CPU significantly reduces the levels of UTP and CTP in cells, which are vital for RNA synthesis and cellular metabolism .

Antiviral Activity

Recent studies have highlighted CPU's antiviral properties, particularly in combination therapies. For instance:

- Dengue Virus Suppression : In vitro experiments demonstrated that when combined with GSK983, a pyrimidine synthesis inhibitor, CPU effectively suppressed dengue virus replication even in the presence of physiological concentrations of uridine. This combination led to significant reductions in cellular UTP and CTP levels .

- Mechanistic Insights : The antiviral activity was found to stem from CPU's capacity to deplete intracellular nucleotide pools rather than direct viral inhibition, suggesting a novel approach to antiviral therapy by targeting nucleotide metabolism .

Anticancer Potential

This compound has also been explored for its anticancer effects:

- Cytotoxicity Studies : Research indicates that while CPU itself is non-cytotoxic, its analogs have shown effectiveness against various cancer types, including leukemia and colorectal cancer. Notably, cyclopentenyl cytosine (CPEC), a related compound, has demonstrated significant cytotoxic effects against these malignancies .

- Combination Therapies : The potential for CPU to enhance the efficacy of other chemotherapeutic agents has been investigated. For example, combining CPU with other metabolic inhibitors may yield synergistic effects in cancer treatment .

Case Studies and Research Findings

A summary of key studies involving this compound is presented in the table below:

Propiedades

Número CAS |

90597-20-9 |

|---|---|

Fórmula molecular |

C10H12N2O5 |

Peso molecular |

240.21 g/mol |

Nombre IUPAC |

1-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12N2O5/c13-4-5-3-6(9(16)8(5)15)12-2-1-7(14)11-10(12)17/h1-3,6,8-9,13,15-16H,4H2,(H,11,14,17)/t6-,8-,9+/m1/s1 |

Clave InChI |

FCWVOJUKQSHZIV-VDAHYXPESA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C=C(C(C2O)O)CO |

SMILES isomérico |

C1=CN(C(=O)NC1=O)[C@@H]2C=C([C@H]([C@H]2O)O)CO |

SMILES canónico |

C1=CN(C(=O)NC1=O)C2C=C(C(C2O)O)CO |

Sinónimos |

Ce-Urd cyclopentenyluracil cyclopentenyluridine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.